5-HT₂A Receptor Affinity – Class-Level Potency Inferred from Structurally Proximal N-(Indolecarbonyl)piperazine Derivatives
The target compound falls within the scope of Merck's N-(indolecarbonyl)piperazine series, which is claimed to exhibit 'strong affinity for 5-HT₂A receptors' with 5-HT₂A receptor-antagonistic properties [1]. While the patent does not disclose individual Ki values for every enumerated compound, a closely related advanced congener from the same scaffold class, EMD 281014 (7-[4-[2-(4-fluoro-phenyl)-ethyl]-piperazine-1-carbonyl]-1H-indole-3-carbonitrile HCl), demonstrates a Ki of 0.87 nM at human 5-HT₂A receptors with 640-fold selectivity over 5-HT₂C (Ki = 557 nM) . The core indole-2-carbonyl-piperazine motif shared with the target compound is the pharmacophoric scaffold conferring this high-affinity 5-HT₂A binding. The target compound's 4-phenylbutan-1-one extension represents an alternative lipophilic tail that may modulate affinity and selectivity relative to the 4-fluorophenethyl tail of EMD 281014.
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No directly measured Ki value publicly available for this specific compound; falls within the N-(indolecarbonyl)piperazine class claimed as potent 5-HT₂A antagonists |
| Comparator Or Baseline | EMD 281014 (indole-3-carbonitrile, 4-fluorophenethyl piperazine analog): Ki = 0.87 nM (human 5-HT₂A); 5-HT₂C Ki = 557 nM |
| Quantified Difference | Cannot be calculated for the target compound; class-level inference only. The structural difference (indole-2-carbonyl vs. indole-3-carbonitrile; 4-phenylbutanoyl vs. 4-fluorophenethyl) is anticipated to produce differentiated affinity and selectivity profiles. |
| Conditions | In vitro radioligand binding assay using [³H]ketanserin displacement at human recombinant 5-HT₂A and 5-HT₂C receptors (EMD 281014 data) ; Merck patent assay using [³H]ketanserin displacement per Example A1 protocol [1] |
Why This Matters
The indole-2-carbonyl-piperazine scaffold is validated as a high-affinity 5-HT₂A pharmacophore; the target compound's distinct substitution pattern makes it a uniquely positioned tool for probing structure-activity relationships at 5-HT₂A versus related serotonergic targets.
- [1] Boettcher H, Seyfried C. N-(Indolcarbonyl-)piperazine derivatives. United States Patent US6838461B1. Issued January 4, 2005. Assigned to Merck Patent GmbH. Example A1: In-vitro detection of affinity for 5-HT₂A receptors. View Source
